N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide
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Overview
Description
N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a bromophenyl group, and a cyanopyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the bromophenyl group. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the bromophenyl group via a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with 6-chloro-5-cyanopyridine-2-carboxylic acid under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group would yield a phenol derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromophenyl and cyanopyridine groups suggests potential interactions with hydrophobic pockets or aromatic residues in proteins, while the carboxamide group may form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide
- N-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide
- N-{1-[(2-methylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide
Uniqueness
The uniqueness of N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide lies in the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
N-[2-[(2-bromophenyl)methyl]pyrazol-3-yl]-6-chloro-5-cyanopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5O/c18-13-4-2-1-3-12(13)10-24-15(7-8-21-24)23-17(25)14-6-5-11(9-20)16(19)22-14/h1-8H,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCFENRCGPDXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)C3=NC(=C(C=C3)C#N)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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